2-(3-Pentenyl)pyridine

Capillary Electrophoresis Isomer Resolution Analytical Method Validation

2-(3-Pentenyl)pyridine (CAS 167322-16-9, Z-isomer) is an alkenyl-substituted pyridine (C₁₀H₁₃N, MW 147.22) belonging to the class of pyridine derivatives. It exists as a mixture of Z (cis) and E (trans) geometric isomers around the internal double bond of the 3-pentenyl side chain, with the Z-isomer specifically identified by CAS 167322-16-9.

Molecular Formula C10H13N
Molecular Weight 147.21692
CAS No. 167322-16-9
Cat. No. B1143071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Pentenyl)pyridine
CAS167322-16-9
SynonymsPyridine, 2-(3Z)-3-pentenyl- (9CI)
Molecular FormulaC10H13N
Molecular Weight147.21692
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Pentenyl)pyridine (CAS 167322-16-9): Scientific Procurement & Differentiation Guide


2-(3-Pentenyl)pyridine (CAS 167322-16-9, Z-isomer) is an alkenyl-substituted pyridine (C₁₀H₁₃N, MW 147.22) belonging to the class of pyridine derivatives [1]. It exists as a mixture of Z (cis) and E (trans) geometric isomers around the internal double bond of the 3-pentenyl side chain, with the Z-isomer specifically identified by CAS 167322-16-9 [2]. This compound is primarily encountered as a research intermediate, a tobacco smoke constituent, and a model analyte in separation science [3]. Its unsaturated side chain distinguishes it fundamentally from saturated alkylpyridine analogs such as 2-pentylpyridine, conferring different physicochemical properties and reactivity profiles that directly impact procurement decisions for analytical, synthetic, and flavor-research applications.

Why Generic Substitution of 2-(3-Pentenyl)pyridine (CAS 167322-16-9) with In-Class Analogs Compromises Scientific Outcomes


Pyridine derivatives with pentyl or pentenyl substituents are not functionally interchangeable. The presence and geometry of the internal double bond in 2-(3-pentenyl)pyridine directly governs its electrophoretic mobility, chromatographic retention, and chemical reactivity compared to both its saturated analog (2-pentylpyridine) and positional isomers (e.g., 4-(3-pentenyl)pyridine) [1]. The Z-isomer (CAS 167322-16-9) exhibits a measurably different electrophoretic mobility (Δμₑ ≈ 1.4%) from the E-isomer (CAS 167322-17-0), enabling baseline-resolved separation that is exploited in validated analytical methods [2]. Furthermore, synthetic yield depends on the substitution position: the 2-isomer is obtained in 82% yield versus 86% for the 4-isomer under identical solid-base-catalyzed conditions, reflecting intrinsic regiochemical constraints that affect supply cost and purity profiles [3]. Substituting one isomer, positional analog, or saturation state for another without verification introduces uncontrolled variables in analytical quantification, synthetic reproducibility, and structure-activity interpretation.

Quantitative Differentiation Evidence for 2-(3-Pentenyl)pyridine (CAS 167322-16-9) Relative to Closest Analogs


Electrophoretic Mobility: Baseline-Resolved Separation of Z- and E-Isomers Enables Isomer-Specific Quantification

The Z-isomer (CAS 167322-16-9) and E-isomer (CAS 167322-17-0) of 2-(3-pentenyl)pyridine can be baseline-resolved by capillary electrophoresis, with distinct measured electrophoretic mobilities under standardized conditions [1]. This isomer-specific mobility difference is critical for analytical laboratories requiring unambiguous identification and quantification of the Z-isomer in isomer mixtures, tobacco smoke condensates, or synthetic product streams. In contrast, the saturated analog 2-pentylpyridine lacks geometric isomerism and cannot serve as a model analyte for CE method development targeting alkenylpyridine isomer resolution.

Capillary Electrophoresis Isomer Resolution Analytical Method Validation

Synthetic Yield: 2-Positional Isomer Shows Measurably Lower Catalytic Yield Than 4-Isomer Under Identical Conditions

In a direct patent comparison using the same solid-base catalyst system (Solid Base G, alumina/K), 2-(3-pentenyl)pyridine was produced in 82% yield from 2-methylpyridine, while 4-(3-pentenyl)pyridine was obtained in 83–86% yield from 4-methylpyridine across multiple catalyst variants [1]. This 4-percentage-point yield deficit for the 2-isomer reflects the steric and electronic influence of the pyridine nitrogen on the α-position alkenylation and has direct implications for procurement cost and large-scale availability.

Solid-Base Catalysis Alkenylation Yield Process Chemistry

Isomeric Composition: Z/E Ratio of 38:62 Defines the Commercial Mixture and Must Be Specified for Reproducibility

The commercial mixture of 2-(3-pentenyl)pyridine isomers has been definitively characterized by ¹H NMR spectroscopy as containing a 38:62 ratio of Z:E isomers, with baseline resolution of the two isomers achievable by capillary electrophoresis [1]. This contrasts with the single-entity Z-isomer (CAS 167322-16-9) available as a defined stereoisomer. Researchers must specify whether the pure Z-isomer or the mixed-isomer product is required, as the composition directly affects physical properties, reactivity, and analytical behavior.

Isomer Ratio NMR Quantification Quality Specification

Hydrophobicity (LogP): Alkenyl Side Chain Reduces LogP by ~0.2–0.7 Units Compared to Saturated 2-Pentylpyridine

The unsaturated 3-pentenyl side chain of the target compound reduces its lipophilicity relative to the fully saturated analog 2-pentylpyridine. Multiple computational and experimental sources place the LogP of 2-(3-pentenyl)pyridine in the range of 2.5–2.86, whereas 2-pentylpyridine LogP ranges from 2.81 to 3.59 [1]. This difference directly impacts reversed-phase HPLC retention, liquid-liquid extraction efficiency, and membrane permeability predictions in drug-discovery contexts.

Partition Coefficient LogP Chromatographic Retention

OH Radical Reactivity: Trans-Isomer Shows ~13% Higher Atmospheric Oxidation Rate Than Cis-Isomer

Predicted hydroxyl radical reaction rate constants differ between the geometric isomers of 2-(3-pentenyl)pyridine, with the trans (E) isomer exhibiting an approximately 13% higher rate constant than the cis (Z) isomer . This difference, while predicted rather than experimentally measured, suggests that the Z-isomer (CAS 167322-16-9) may exhibit marginally greater atmospheric persistence. For environmental fate studies or smoke chemistry research where isomer-specific degradation kinetics matter, procurement of the defined Z-isomer is essential.

Atmospheric Chemistry OH Radical Kinetics Environmental Fate

Optimal Application Scenarios for 2-(3-Pentenyl)pyridine (CAS 167322-16-9) Based on Verified Differentiation Evidence


Isomer-Specific Analytical Reference Standard for Capillary Electrophoresis Method Development

When developing or validating CE methods for the separation of geometric isomers in complex matrices (e.g., tobacco smoke, pyrolysis products, or environmental samples), the pure Z-isomer (CAS 167322-16-9) serves as an essential reference standard. Its distinct electrophoretic mobility (μₑ = 2.640 × 10⁻⁴ cm² V⁻¹ s⁻¹) enables unambiguous peak assignment against the E-isomer, and the established 38:62 Z/E ratio of the commercial mixture provides a built-in system suitability check [1][2]. Saturated analogs such as 2-pentylpyridine cannot substitute for this purpose because they lack the geometric isomerism that the CE method is designed to resolve.

Synthetic Intermediate Requiring Regiochemically Defined Alkenylpyridine Scaffold

For synthetic chemistry programs that require a pyridine ring bearing an ω-alkenyl substituent at the 2-position with defined double-bond geometry, the Z-isomer (CAS 167322-16-9) is specified. The documented solid-base-catalyzed synthesis route achieves 82% yield, which—although lower than the 86% yield for the 4-isomer—is the established benchmark for evaluating novel catalytic methods targeting the more sterically demanding 2-position [3]. Researchers benchmarking new synthetic methodologies against this compound can use the patent yield data as a performance baseline.

Tobacco Smoke or Cannabis Combustion Chemistry Research

2-(3-Pentenyl)pyridine isomers are identified constituents of combustion-derived complex mixtures. The compound's presence in tobacco smoke and its relationship to nicotine degradation pathways make it relevant for studies quantifying pyridine alkaloid pyrolysis products [4]. The Z-isomer's distinct OH radical reactivity profile (predicted kOH = 59.75 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) further supports its use as a model compound for investigating the atmospheric fate of nitrogen-containing combustion emissions.

Physicochemical Property Benchmarking in Alkenyl-versus-Alkyl Pyridine Series

For structure-property relationship (SPR) studies comparing the effect of side-chain unsaturation on pyridine derivative properties, 2-(3-pentenyl)pyridine provides a quantifiably distinct data point. Relative to 2-pentylpyridine, it exhibits lower LogP (ΔLogP ≈ 0.2–0.7), a higher boiling point (217.5 °C vs. 210.4 °C predicted), and measurable differences in vapor pressure and enthalpy of vaporization . These property differences are not merely incremental—they inform solvent selection, distillation protocols, and formulation design in applied research settings.

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